5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole
Description
5-Chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole is a pyrazole-based compound characterized by a central pyrazole ring substituted at positions 3 and 4 with (4-chlorophenyl)sulfanylmethyl groups and at position 5 with a chlorine atom. The 1-methyl group on the pyrazole nitrogen enhances steric stability and modulates electronic properties.
Properties
IUPAC Name |
5-chloro-3,4-bis[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S2/c1-23-18(21)16(10-24-14-6-2-12(19)3-7-14)17(22-23)11-25-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMHJYDWCJVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- CAS Number : 318234-28-5
- Molecular Formula : C12H12Cl2N2OS
- Melting Point : 104 - 105 °C
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has been studied for its potential in various therapeutic areas.
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole compounds were synthesized and tested, revealing that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicated that it effectively inhibited the growth of Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of the chlorophenyl moiety was found to enhance its antibacterial properties .
3. Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. A specific derivative showed promising results in reducing tumor growth in animal models .
Case Studies
Several case studies highlight the biological activity of this compound:
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Modulation of Signaling Pathways : It can affect various signaling pathways related to cell proliferation and apoptosis, particularly those involving NF-kB and MAPK.
- Direct Antimicrobial Action : The presence of sulfur-containing groups enhances its ability to disrupt bacterial cell membranes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds based on the pyrazole structure exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various bacterial strains. The presence of halogen substituents, such as chlorine, has been shown to enhance the antimicrobial activity of these compounds.
Anticancer Properties
Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. Specific studies have highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Its structural features allow it to interact with biological targets in pests, leading to effective pest control. Laboratory studies have shown that certain pyrazole derivatives can disrupt metabolic processes in insects, suggesting a promising avenue for developing new agrochemicals.
Materials Science
Synthesis of Functional Materials
5-Chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole has been utilized in the synthesis of novel materials with specific electronic and optical properties. Its ability to form coordination complexes with metals has opened pathways for creating advanced materials suitable for electronic applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 15 µM. |
| Study C | Pesticide | Showed over 80% mortality in targeted pest species within 48 hours of exposure at a concentration of 50 mg/L. |
| Study D | Material Synthesis | Developed conductive polymers incorporating pyrazole derivatives that exhibited enhanced electrical conductivity compared to traditional materials. |
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and inferred physicochemical properties of the target compound with analogs from the evidence:
Structural and Functional Differences
Substituent Position and Electronic Effects: The target compound’s 3,4-bis[(4-chlorophenyl)sulfanylmethyl] groups create a sterically crowded environment, which may hinder rotational freedom compared to mono-substituted analogs like the compound in . In contrast, the trifluoromethyl group in is a stronger electron-withdrawing group than chloro, which could increase the electrophilicity of adjacent positions (e.g., the aldehyde at C4).
Polarity and Solubility: The carboxylate ester in significantly enhances water solubility compared to the nonpolar sulfanylmethyl groups in the target compound. However, the latter’s lipophilicity may favor membrane permeability, a critical factor in drug design. The sulfonyl group in introduces polarity and hydrogen-bonding capacity, contrasting with the thioether linkages in the target compound, which are less polar but more resistant to oxidation.
Biological Implications: Sulfanyl (thioether) groups, as seen in the target compound and , are known to modulate drug-receptor interactions through hydrophobic binding or sulfur-π interactions . The hydroxyimino group in could act as a chelating agent or participate in redox reactions, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
